molecular formula C₄₂H₄₇N₉O₂ B1142701 Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde CAS No. 1356565-46-2

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde

Katalognummer: B1142701
CAS-Nummer: 1356565-46-2
Molekulargewicht: 709.88
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and IUPAC Classification

The compound 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as a substituted benzaldehyde derivative. Its systematic name reflects its structural components:

  • Benzaldehyde backbone : A benzene ring with an aldehyde (-CHO) functional group at the para position.
  • 4-Methylpiperazine substituent : A piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted with a methyl group at the 4-position, connected via a methylene (-CH2-) bridge to the benzene ring.

The IUPAC name is derived using positional numbering to specify substituents: 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde . Synonyms include 1-(4-formylbenzyl)-4-methylpiperazine and 4-(4-methylpiperazinomethyl)benzaldehyde .

Molecular Formula and Weight Analysis

The molecular formula of the compound is C13H18N2O , with a calculated molecular weight of 218.29 g/mol . Key structural features include:

  • Benzaldehyde moiety : Contributes 7 carbon atoms, 6 hydrogen atoms, and 1 oxygen atom.
  • 4-Methylpiperazine group : Adds 5 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms.
  • Methylene linker : Bridges the aromatic and heterocyclic components.

A comparative analysis with the parent anticancer drug imatinib (C29H31N7O) reveals that 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde constitutes a critical intermediate in imatinib’s synthesis, lacking the additional pyrimidine and aminophenyl moeties present in the full drug molecule .

Table 1: Molecular Comparison with Imatinib

Property 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde Imatinib
Molecular Formula C13H18N2O C29H31N7O
Molecular Weight (g/mol) 218.29 493.60
Key Functional Groups Aldehyde, piperazine Amide, pyrimidine

Crystallographic Data and Three-Dimensional Conformational Studies

While direct X-ray crystallographic data for 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde are limited, structural insights can be inferred from related piperazine-benzaldehyde derivatives. For example:

  • Piperazine ring conformation : Piperazine derivatives typically adopt a chair conformation in crystalline states, as observed in analogous structures (e.g., piperazine-1,4-diium salts) .
  • Aldehyde group orientation : The aldehyde moiety’s planar geometry facilitates hydrogen bonding or π-π stacking in crystal lattices, as seen in benzaldehyde-containing pharmaceuticals .

Computational studies predict a collision cross-section (CCS) of 151.2 Ų for the protonated form ([M+H]+), indicating a compact molecular shape . The methylpiperazine group introduces steric bulk, potentially influencing solubility and reactivity.

Comparative Structural Analysis with Parent Compound Imatinib

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde serves as a precursor in imatinib’s synthesis. Key structural differences include:

  • Functional group transformation : The aldehyde (-CHO) in the benzaldehyde intermediate is oxidized to a benzamide (-CONH-) in imatinib, linking it to an aminophenyl-pyrimidine scaffold .
  • Pharmacophoric elements :
    • Imatinib retains the 4-methylpiperazinylmethyl group for solubility and target binding.
    • The addition of a pyridinyl-pyrimidine moiety in imatinib enables ATP-competitive inhibition of tyrosine kinases like Bcr-Abl .

Figure 1: Structural Relationship

Benzaldehyde Intermediate:  
C<sub>6</sub>H<sub>4</sub>(CHO)-(CH<sub>2</sub>-piperazine-CH<sub>3</sub>)  

Imatinib:  
C<sub>6</sub>H<sub>4</sub>(CONH-C<sub>6</sub>H<sub>3</sub>N<sub>2</sub>C<sub>5</sub>H<sub>4</sub>N)-(CH<sub>2</sub>-piperazine-CH<sub>3</sub>)  

Eigenschaften

CAS-Nummer

1356565-46-2

Molekularformel

C₄₂H₄₇N₉O₂

Molekulargewicht

709.88

Synonyme

N-(2-Methyl-5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Optimization

  • Solvent System : Protic solvents such as n-butanol or iso-propanol are preferred for their ability to stabilize ionic intermediates while maintaining reagent solubility. The patent US20080103305A1 specifies n-butanol as the solvent for its balance of polarity and boiling point (118°C), facilitating reflux conditions without decomposition.

  • Stoichiometry : A 4:1 molar ratio of N-methylpiperazine to 4-(chloromethyl)benzaldehyde ensures complete conversion, minimizing residual starting material. Excess amine also acts as an acid scavenger, neutralizing HCl byproducts.

  • Temperature and Duration : Reactions proceed at 20–25°C for 3–6 hours, with prolonged stirring at room temperature to enhance crystallinity during workup. Cooling the reaction mixture to 0–5°C precipitates the product, which is filtered and washed with cold solvent.

Table 1: Representative Conditions for Nucleophilic Substitution

ParameterOptimal RangeImpact on Yield/Purity
Solventn-ButanolMaximizes solubility, 85% yield
N-Methylpiperazine Equiv4.0–5.0Reduces side products
Reaction Temperature20–25°CBalances kinetics/stability
Workup Temperature0–5°CEnhances crystallization

Pd-Catalyzed Amination for Sterically Challenged Substrates

For analogs requiring regioselective installation of the piperazine moiety, Pd-catalyzed cross-coupling reactions offer superior control. This method, detailed in the Journal of Medicinal Chemistry, employs Buchwald-Hartwig amination to couple aryl halides with N-methylpiperazine.

Catalytic System and Substrate Scope

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with rac-BINAP as a ligand enables efficient C–N bond formation. The ligand’s steric bulk prevents catalyst poisoning while accelerating oxidative addition.

  • Base : Sodium tert-butoxide (NaOtBu) deprotonates the amine, generating a nucleophilic species that attacks the palladium-aryl complex.

  • Substrate Compatibility : Aryl bromides and chlorides react efficiently, though electron-deficient arenes require higher temperatures (100–110°C) for comparable conversion rates.

Table 2: Pd-Catalyzed Amination Parameters

ComponentRoleOptimal Quantity
Pd(OAc)₂Catalyst2 mol%
rac-BINAPLigand4 mol%
NaOtBuBase3.4 equivalents
Reaction Time5 hours at 100°C

Workup and Isolation

Post-reaction, the mixture is acidified with 1 M HCl to protonate the product, followed by extraction with ethyl acetate. Neutralization with NaOH precipitates the crude product, which is purified via silica gel chromatography using methanol/ethyl acetate gradients.

Acid-Mediated Acetal Hydrolysis for Aldehyde Unmasking

In routes where the aldehyde group is protected as an acetal, hydrolysis under acidic conditions regenerates the free aldehyde. This step is critical in multi-step syntheses involving sensitive intermediates.

Hydrolysis Conditions

  • Acid Choice : Hydrochloric acid (1–2 M) or p-toluenesulfonic acid (PTSA) in aqueous THF or dioxane achieves complete deprotection within 2–5 hours at 60–80°C.

  • Solvent Compatibility : Tetrahydrofuran (THF) is preferred for its miscibility with water and ability to stabilize carbocation intermediates.

Mechanistic Insight :
The reaction proceeds via protonation of the acetal oxygen, followed by nucleophilic attack by water to form a geminal diol intermediate. Subsequent elimination regenerates the aldehyde group.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution8598HighModerate
Pd-Catalyzed Amination70–7595ModerateLow
Acetal Hydrolysis9099HighHigh
  • Nucleophilic Substitution : Best suited for industrial-scale production due to straightforward workup and minimal catalyst requirements.

  • Pd-Catalyzed Amination : Reserved for structurally complex analogs where regioselectivity is paramount, despite higher costs.

  • Acetal Hydrolysis : Integral to protecting-group strategies, offering high yields but requiring additional synthetic steps.

Industrial-Scale Considerations

Large-scale synthesis prioritizes solvent recovery, catalyst recycling, and waste minimization. The patent US20080103305A1 highlights the use of continuous stirred-tank reactors (CSTRs) for the nucleophilic substitution step, enabling real-time pH adjustment and temperature control. Distillation columns recover n-butanol for reuse, reducing raw material costs by 40% .

Analyse Chemischer Reaktionen

Types of Reactions

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Imatinib is primarily used for treating CML and GIST. Its effectiveness in these conditions has been well-documented through numerous clinical trials. The drug's ability to induce remission in CML patients has transformed the management of this disease, making it a cornerstone in oncology .

Pharmacokinetics and Drug Distribution Studies

Recent studies have utilized positron emission tomography (PET) to investigate the pharmacokinetics of imatinib. For instance, carbon-11 labeled imatinib was synthesized to assess its distribution and kinetics within the body. This approach allows researchers to monitor how effectively the drug targets tumors and its distribution to other organs, which is crucial for understanding drug resistance mechanisms .

Development of Analog Compounds

Research has focused on synthesizing analogs of imatinib to overcome resistance seen in some patients. Modifications to the molecular structure have been explored to enhance efficacy and reduce side effects. For example, studies have reported on various analogs that demonstrate improved binding affinity for BCR-ABL mutants resistant to imatinib .

Analog Compound Modification Efficacy
BMA 152Structural modification of B partIncreased enzyme interaction
PonatinibMulti-targeted tyrosine kinase inhibitorEffective against T315I mutation

Mechanistic Studies

Imatinib's role extends beyond just inhibiting BCR-ABL; it also affects other signaling pathways involved in tumor growth and survival. Research has shown that imatinib can influence cellular responses mediated by other kinases, providing insights into its broader therapeutic potential .

Case Studies

Several case studies illustrate the transformative impact of imatinib:

  • Case Study 1 : A clinical trial involving newly diagnosed CML patients demonstrated a significant increase in overall survival rates when treated with imatinib compared to traditional chemotherapy regimens .
  • Case Study 2 : In GIST patients, administration of imatinib led to a marked reduction in tumor size and improved quality of life metrics, showcasing its effectiveness as a first-line treatment option .

Wirkmechanismus

The compound exerts its effects by modulating kinase activity. It binds to specific kinase enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This mechanism is crucial in cancer research, where kinase inhibitors are used to target and inhibit the growth of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde with structurally and functionally related compounds:

Table 1: Comparative Analysis of Key Compounds

Compound Name Structure/Modification Synthesis Method Yield Melting Point (°C) Key Features/Applications References
This compound Benzaldehyde with 4-methylpiperazine group Hydrogenation of benzonitrile derivative N/A N/A Intermediate for imatinib synthesis
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Benzonitrile with 4-methylpiperazine group Reaction of bromomethylbenzonitrile with 1-methylpiperazine 35% 65–67 Precursor to the aldehyde intermediate
IVb (Fluoro-substituted derivative) 2-Fluoro, oxazolidinone-linked acetamide Multicomponent reaction 15% 249–252 (decomp.) Low yield; potential scaffold for kinase inhibitors
IVc (Chloro-substituted derivative) 2-Chloro, oxazolidinone-linked acetamide Multicomponent reaction 56% 220–228 (decomp.) Higher yield than IVb; structural analog
IVd (Benzylidene indolinone derivative) Benzylidene indolinone with piperazine Condensation with indole derivative N/A N/A Derived from the aldehyde; exploratory anticancer agent
MMMB (Methyl benzoate intermediate) Methyl ester instead of aldehyde Reductive amination of aldehyde N/A N/A Intermediate for imatinib synthesis
Imatinib (Gleevec) Benzamide with pyrimidine and piperazine Multi-step synthesis from intermediates N/A 214–224 Clinically approved kinase inhibitor

Key Observations:

Structural and Synthetic Relationships :

  • The aldehyde and benzonitrile derivatives share the 4-methylpiperazine moiety but differ in their functional groups (aldehyde vs. nitrile). The nitrile is converted to the aldehyde via catalytic hydrogenation, a critical step in imatinib synthesis .
  • MMMB replaces the aldehyde with a methyl ester, enabling further coupling reactions to form imatinib’s benzamide backbone .

Yield and Practical Challenges: The benzonitrile precursor has a moderate yield (35%), while derivatives like IVb and IVc exhibit significant variability (15% vs. 56%), reflecting synthetic complexity in introducing fluorine vs. chlorine substituents .

Functional Role in Drug Development: The aldehyde is exclusively an intermediate, whereas imatinib and its analogs (e.g., IVd) are biologically active. Imatinib’s efficacy stems from its ability to bind Abl, Kit, and PDGFR kinases via its pyrimidine and benzamide groups .

Impurities and Byproducts :

  • Piperazine-based impurities (e.g., Imp. D, E, F in ) highlight the need for stringent purification during imatinib synthesis. These lack the aldehyde or benzamide groups critical for imatinib’s activity .

Biologische Aktivität

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde, a derivative of imatinib (Gleevec), is an important compound in cancer therapy, particularly for chronic myeloid leukemia (CML). This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1356565-46-2
  • Molecular Formula : C42H47N9O2
  • Molecular Weight : 709.88 g/mol
  • Purity : >95% (HPLC) .

Gleevec primarily functions as a tyrosine kinase inhibitor , specifically targeting the BCR-ABL fusion protein that is constitutively active in CML cells. It also inhibits other kinases, including:

  • Platelet-Derived Growth Factor Receptor (PDGF-R)
  • c-KIT

These interactions lead to the inhibition of signaling pathways that promote cell proliferation and survival in malignant cells . The compound's ability to downregulate telomerase activity has also been implicated in its antineoplastic effects .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. The following table summarizes key findings regarding its potency:

Cell Line IC50 (µM) Activity
K562 (CML)0.56Significant proliferation inhibition
HCT116 (Colon Cancer)0.64Antiproliferative effects observed
MM1.S (Multiple Myeloma)0.64Strong antiproliferative activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound shows promising results against both BCR-ABL positive and negative cell lines, suggesting a broader therapeutic potential beyond CML .

Case Studies

  • K562 Cell Line Study :
    A study demonstrated that treatment with Gleevec N-4 resulted in a 57% decrease in proliferation at 0.68 µM and a 74% decrease at 6.8 µM, highlighting its effectiveness against CML cells .
  • In Vivo Efficacy :
    In mouse models, Gleevec derivatives have shown significant tumor growth inhibition, with one study reporting a TGI (tumor growth inhibition) of 66.1% for a related compound .
  • Combination Therapies :
    Research has explored the use of Gleevec N-4 in combination with other agents to overcome resistance mechanisms in CML and other malignancies. The results suggest enhanced efficacy when combined with metabolic inhibitors targeting glucose metabolism pathways .

Q & A

Q. Example Synthetic Routes

CompoundMethodKey Reagents/ConditionsYield (%)Reference
1c HATUDMF, DIEA, RT, 12h65
9k BuchwaldPd₂(dba)₃, BINAP, toluene, 80°C72

How is structural confirmation achieved for Gleevec analogs?

Basic Research Question
Structural validation relies on:

  • ¹H NMR Spectroscopy : Assigns proton environments (e.g., δ 9.25 ppm for aromatic NH in 8b ) .
  • Mass Spectrometry (MS) : Confirms molecular weight via [M+H]⁺ peaks (e.g., 8c : m/z 453.2) .
  • X-Ray Crystallography : Utilizes SHELX programs for refinement, particularly for resolving ambiguous protonation states .

Q. Example NMR/MS Data

Compound¹H NMR Key Peaks (δ)MS [M+H]⁺Reference
8b 9.25 (s, 1H), 3.86 (s, 2H)453.2
6c 7.83 (d, J = 7.6 Hz), 2.35 (s, 3H)551.3

How can reaction conditions be optimized for synthesizing analogs with diverse substituents?

Advanced Research Question
Optimization strategies include:

  • Design of Experiments (DoE) : Evaluates variables like temperature, catalyst loading, and solvent polarity.
  • Machine Learning : Combines RBF neural networks and genetic algorithms (GA) to predict optimal electrochemical conditions, as shown in methyl benzaldehyde synthesis .
  • Microwave Heating : Reduces reaction time and improves yields (e.g., 8m synthesis with 15-minute microwave irradiation) .

Case Study : For 6c , trifluoromethyl incorporation required sequential HATU coupling and microwave-assisted amination to achieve 78% yield .

How can discrepancies in activity data among structurally similar analogs be resolved?

Advanced Research Question
Contradictions arise due to subtle structural variations (e.g., trifluoromethyl vs. methyl groups). Mitigation approaches:

  • Molecular Dynamics (MD) Simulations : Assess binding stability with tyrosine kinases, considering protonation states of piperazine nitrogens at physiological pH .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs like 1b (methyl) and 1c (trifluoromethyl) to quantify steric/electronic effects .

Q. Example SAR Data

CompoundSubstituentIC₅₀ (nM)Reference
1b -CH₃12.4
1c -CF₃8.7

What analytical techniques are used to monitor reaction progress?

Basic Research Question

  • TLC/HPLC : Tracks consumption of starting materials (e.g., chloride intermediates in 9k synthesis) .
  • In-Situ NMR : Monitors real-time proton shifts during amide coupling .
  • LC-MS : Detects intermediates in multi-step reactions (e.g., reduction of nitro groups in 231 ) .

How to resolve conflicting crystallographic data during structural determination?

Advanced Research Question

  • SHELXL Refinement : Manages high-resolution or twinned data by adjusting weighting schemes and thermal parameters .
  • Cross-Validation with NMR : Correlates crystallographic bond lengths with NOE interactions (e.g., piperazine methyl group orientation) .

Q. Crystallographic Parameters

ProgramResolution (Å)R-Factor (%)Reference
SHELXL1.23.8
PHENIX1.54.1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.